Superior In Vitro Potency Against H. pylori Urease Compared to the Thiourea Analog Urease-IN-6
The target urea compound demonstrates significantly higher potency against H. pylori urease compared to its direct thiourea analog. The mixed-type competitive inhibition is quantified with a Ki of 45 nM [1]. In contrast, the thiourea analog 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea (Urease-IN-6) exhibits an IC50 of 14.2 µM . This represents a difference of over two orders of magnitude in favor of the urea derivative.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) vs. inhibition constant (Ki) for H. pylori urease |
|---|---|
| Target Compound Data | IC50: 230 nM; Ki: 45 nM |
| Comparator Or Baseline | 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea (Urease-IN-6): IC50 = 14,200 nM |
| Quantified Difference | The urea compound is approximately 60-fold more potent than its thiourea analog based on IC50. |
| Conditions | Inhibition of urease extracted from Helicobacter pylori ATCC 43504, using urea as substrate. |
Why This Matters
This dramatic potency difference means the urea compound is the only viable choice for experiments requiring a potent inhibition at low nanomolar concentrations, preventing off-target effects associated with high micromolar dosing of the weaker analog.
- [1] BindingDB Entry for CHEMBL2425478. Affinity Data: Ki 45 nM. Assay Description: Mixed-type competitive inhibition of Helicobacter pylori ATCC 43504 urease. View Source
